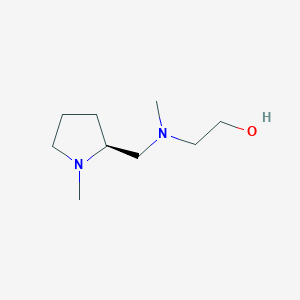![molecular formula C15H26N2O4 B7921444 {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B7921444.png)
{2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl-protected cyclopropyl amino group and a pyrrolidinyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps, starting with the protection of the cyclopropyl amino group using tert-butoxycarbonyl chloride. This is followed by the formation of the pyrrolidinyl-acetic acid moiety through a series of reactions, including nucleophilic substitution and esterification. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as dichloromethane and reagents like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
{2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and pyrrolidinyl groups on biological activity. It may serve as a model compound for the development of new drugs or bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new products with desired properties.
Mechanism of Action
The mechanism of action of {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl and pyrrolidinyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
{2-[(tert-Butoxycarbonyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Lacks the cyclopropyl group, which may result in different biological activity.
{2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
The uniqueness of {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid lies in its combination of cyclopropyl and pyrrolidinyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[2-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)9-12-5-4-8-16(12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGJGVVZDJIIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCN1CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921368.png)
![2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7921373.png)

![2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7921384.png)
![2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7921391.png)
![2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7921399.png)
![2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7921407.png)
![[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B7921411.png)
![[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7921423.png)
![{(S)-2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B7921426.png)
![3-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921434.png)
![Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester](/img/structure/B7921445.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7921447.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7921448.png)
